molecular formula C19H21N3O3S2 B2409595 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide CAS No. 1252820-15-7

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide

Cat. No.: B2409595
CAS No.: 1252820-15-7
M. Wt: 403.52
InChI Key: QPEKWAQQPYTGBS-UHFFFAOYSA-N
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Description

The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are known for their antitumor properties .


Synthesis Analysis

Thieno[3,2-d]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat . An efficient approach to quinazolin-4(3H)-ones, which are structurally similar, was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Scientific Research Applications

Synthesis and Crystallography

The compound falls within a class of molecules that have been the subject of synthesis and crystallographic analysis to understand their structural characteristics. Studies such as those by Subasri et al. (2017) and (2016) have elucidated the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, providing insights into their conformation, molecular interactions, and potential for further chemical modifications (Subasri et al., 2017) (Subasri et al., 2016).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the structural motif of this compound has served as a backbone for the development of new therapeutics. For instance, Gangjee et al. (2007) have designed classical and nonclassical analogues targeting dihydrofolate reductase (DHFR) inhibitors and antitumor agents, highlighting the versatility of this scaffold in drug design (Gangjee et al., 2007). Furthermore, compounds with the thieno[2,3-d]pyrimidine backbone have been explored for their antimicrobial activity, indicating their potential as broad-spectrum agents (Hossan et al., 2012).

Anticancer and Antimicrobial Potential

Research on thieno[2,3-d]pyrimidine derivatives has revealed their promise as anticancer and antimicrobial agents. Studies like those by Hafez and El-Gazzar (2017) have synthesized derivatives displaying significant activity against cancer cell lines and bacterial strains, underscoring the therapeutic potential of these compounds in addressing diverse diseases (Hafez & El-Gazzar, 2017).

Fluorescence and Computational Analysis

The unique structural features of the thieno[2,3-d]pyrimidine compounds also lend themselves to applications in fluorescence and computational analysis. Yokota et al. (2012) synthesized fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, demonstrating the utility of these molecules in materials science and molecular imaging (Yokota et al., 2012).

Future Directions

The future research directions could involve further exploration of the antitumor properties of this compound and its derivatives . Additionally, the synthesis method could be optimized for better yield and purity .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-25-10-5-9-20-16(23)13-27-19-21-15-8-11-26-17(15)18(24)22(19)12-14-6-3-2-4-7-14/h2-4,6-8,11H,5,9-10,12-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEKWAQQPYTGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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